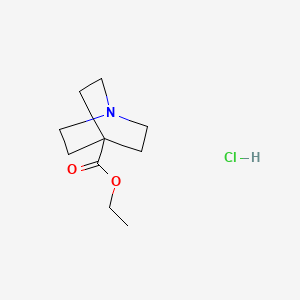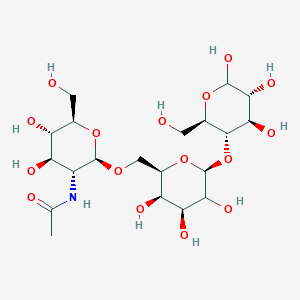
Ethyl quinuclidine-4-carboxylate hydrochloride
説明
Ethyl quinuclidine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 22766-67-2 . It has a molecular weight of 219.71 . The IUPAC name for this compound is ethyl quinuclidine-4-carboxylate hydrochloride . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl quinuclidine-4-carboxylate hydrochloride is1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl quinuclidine-4-carboxylate hydrochloride is a white to yellow solid . It has a molecular weight of 219.71 . The compound should be stored in a refrigerator .科学的研究の応用
Generation in Antihistamine Drug Production
- Ethyl quinuclidine-4-carboxylate hydrochloride is involved in the production of the antihistamine drug Quifenadine. Its dehydration process leads to carbenium ion rearrangements that result in complex molecular systems used in medicinal chemistry (Puriņš et al., 2020).
Role in Synthesizing Antimalarial and Antiarrhythmic Agents
- This compound plays a role in the preparation of quinine, quinidine, and their analogs, which are significant as antimalarial and antiarrhythmic agents (Grossberg, 2013).
Kinetics and Mechanism Studies
- The reactions of quinuclidines with ethyl S-aryl thiolcarbonates, including variants of ethyl quinuclidine-4-carboxylate hydrochloride, have been studied for their kinetics and mechanisms. These studies are crucial in understanding the molecular interactions and reactivity of this compound (Castro et al., 1999).
Mass Spectrometry Applications
- Mass spectrometry has been employed to investigate the structural and stereochemical properties of ethyl quinuclidine-4-carboxylate hydrochloride and related compounds. This is key for understanding their molecular fragmentation and behavior (Ermakov et al., 1972).
X-ray Diffraction Studies
- The compound has been characterized using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations, revealing detailed insights into its crystal and molecular structure (Dega-Szafran et al., 2009).
Novel Heterocyclic Derivatives
- It has been used to create novel heterocyclic derivatives, which are explored for their potential applications in medicinal chemistry (Renters et al., 1967).
Potential in Antiulcerous Drug Development
- The compound is a part of the synthesis process for potential antiulcerous drugs, indicating its importance in pharmaceutical research (Koikov et al., 1998).
Fluorescent Dyes Synthesis
- It has been used in the synthesis of new fluorescent dyes, showcasing its role in materials science, particularly for potential application in liquid crystal displays (Bojinov & Grabchev, 2003).
Safety And Hazards
特性
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGRWAASJLSZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl quinuclidine-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)




![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)



![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)
